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Compound Name: CAM833

Cat. No.: B10854971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAM833, a first-in-class small molecule

inhibitor targeting the BRCA2-RAD51 interaction, a critical nexus in the DNA Damage

Response (DDR). By disrupting homologous recombination (HR), CAM833 induces a state of

synthetic lethality in cancer cells, particularly when combined with other DDR inhibitors, such

as PARP inhibitors. This document details the mechanism of action, preclinical data, and

experimental protocols associated with CAM833, offering a comprehensive resource for

researchers in oncology and drug development.

Core Concept: Synthetic Lethality and the DNA
Damage Response
Synthetic lethality is a therapeutic strategy that exploits the dependencies of cancer cells on

specific DNA repair pathways.[1][2] Cancer cells often harbor mutations in key DDR genes,

making them reliant on alternative repair mechanisms for survival.[1] By inhibiting these

compensatory pathways, it is possible to selectively kill cancer cells while sparing normal,

healthy cells.[2]

The interaction between BRCA1/2 and PARP is a classic example of synthetic lethality.[1] In

cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA

double-strand breaks is impaired.[2] These cells become highly dependent on the base

excision repair (BER) pathway, which is mediated by PARP.[3] Inhibition of PARP in BRCA-
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deficient tumors leads to the accumulation of unrepaired DNA damage and subsequent cell

death.[3][4]

CAM833: Mechanism of Action
CAM833 is a potent and selective orthosteric inhibitor of the protein-protein interaction between

BRCA2 and RAD51.[5][6] RAD51 is a crucial recombinase that forms filaments on single-

stranded DNA to initiate strand invasion during HR.[6] BRCA2 controls the assembly of these

RAD51 filaments at sites of DNA damage through its BRC repeats, which bind to RAD51 via a

conserved 'FxxA' motif.[7][8]

CAM833 was identified through structure-guided molecular design and has been shown to bind

to the same site on RAD51 as the BRCA2 FxxA motif.[6][8] By occupying this binding pocket,

CAM833 effectively blocks the recruitment and assembly of RAD51 at DNA damage sites,

thereby inhibiting HR.[5][7] This disruption of a key DNA repair pathway forms the basis of its

synthetic lethal potential.

Caption: Mechanism of CAM833 Action.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for CAM833 in preclinical

studies.

Table 1: Binding Affinity and Cellular Potency of CAM833

Parameter Value Cell Line/System Reference

Kd vs. ChimRAD51 366 nM In vitro [5]

IC50 6 µM In vitro

GI50 (alone) 38 µM HCT116 [5]

GI50 (+ 3 Gy IR) 14 µM HCT116 [5]

Table 2: Effect of CAM833 on RAD51 Foci Formation and DNA Damage
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Treatment
Concentration
Range

Duration Effect Reference

CAM833 3.125-50 µM 24 h

Concentration-

dependent

decrease in

RAD51 foci and

increase in DNA

damage

[5]

Table 3: Synergistic Effects of CAM833 with PARP Inhibitors

Cell Line
CAM833
Concentration

PARP Inhibitor Effect Reference

BRCA2 wild-type

cells
20 µM AZD2461

Potentiates

growth

suppressive

effect

[5][9]

BRCA wild-type

cells
Not specified Not specified

Enhances

damage effects

of PARP

inhibitors

[10]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

these findings.

Cell Lines and Culture
HCT116 (human colon carcinoma) cells: Maintained in an appropriate medium (e.g.,

McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and

incubated at 37°C in a humidified atmosphere with 5% CO2.

RAD51 Foci Formation Assay
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Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.

Treat cells with varying concentrations of CAM833 (e.g., 3.125-50 µM) for 24 hours.

Induce DNA damage, for example, by treating with ionizing radiation (IR).

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.5% Triton X-100.

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

Incubate with a primary antibody against RAD51.

Wash and incubate with a fluorescently labeled secondary antibody.

Mount the coverslips on slides with a DAPI-containing mounting medium.

Visualize and quantify RAD51 foci using fluorescence microscopy.
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RAD51 Foci Formation Assay Workflow

1. Seed cells on coverslips

2. Treat with CAM833

3. Induce DNA damage (e.g., IR)

4. Fix and permeabilize cells

5. Block and incubate with
primary anti-RAD51 antibody

6. Incubate with fluorescent
secondary antibody

7. Mount with DAPI

8. Visualize and quantify foci
via fluorescence microscopy

Click to download full resolution via product page

Caption: Experimental Workflow for RAD51 Foci Assay.
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Cell Viability/Growth Inhibition (GI50) Assay
Seed cells in a 96-well plate at a predetermined density.

Allow cells to adhere overnight.

Treat cells with a serial dilution of CAM833, alone or in combination with a fixed dose of a

PARP inhibitor or ionizing radiation.

Incubate for a specified period (e.g., 96 hours).

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB assay).

Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of

cell growth.

Synthetic Lethality with PARP Inhibitors
A key therapeutic application of CAM833 is its ability to induce synthetic lethality in combination

with PARP inhibitors in cancer cells that are proficient in HR (BRCA wild-type).[5][10] PARP

inhibitors are most effective in HR-deficient tumors.[3] By inhibiting the BRCA2-RAD51

interaction, CAM833 functionally mimics a BRCA-deficient state, thereby sensitizing these

otherwise resistant cancer cells to PARP inhibition.[9][10] This combination therapy has the

potential to expand the clinical utility of PARP inhibitors to a broader patient population.
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Caption: Synthetic Lethality with CAM833 and PARP Inhibitors.
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Conclusion and Future Directions
CAM833 represents a promising new agent in the field of oncology, with a clear mechanism of

action that leverages the concept of synthetic lethality. Its ability to disrupt the critical BRCA2-

RAD51 interaction and thereby inhibit homologous recombination opens up new therapeutic

avenues, particularly for sensitizing HR-proficient tumors to PARP inhibitors. Further preclinical

and clinical development of CAM833 and similar molecules is warranted to fully explore their

potential in cancer therapy.[11] The data presented in this guide provide a solid foundation for

researchers and drug developers to build upon in their efforts to translate this novel therapeutic

strategy into clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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